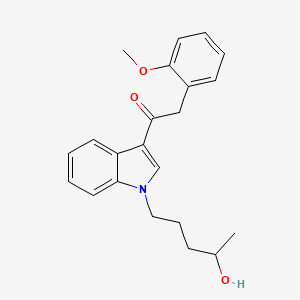

JWH 250 N-(4-羟基戊基)代谢物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

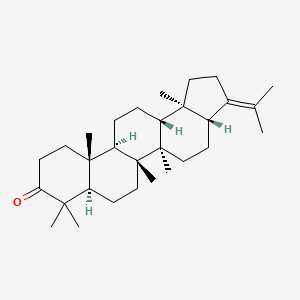

JWH 250 N-(4-羟基戊基) 代谢物是 JWH 250 的主要尿液代谢物,JWH 250 是一种合成大麻素。 JWH 250 属于一类对中枢大麻素 (CB1) 和外周大麻素 (CB2) 受体都具有高亲和力的拟大麻类吲哚 。 该化合物通常被称为 JWH 250 的 ω-1 羟基代谢物,可在血清和尿液中检测到 .

科学研究应用

JWH 250 N-(4-羟基戊基) 代谢物在科学研究中有多种应用,包括:

作用机制

JWH 250 N-(4-羟基戊基) 代谢物通过与大麻素受体 (CB1 和 CB2) 相互作用发挥其作用。 该化合物是 JWH 250 的 I 相代谢物,它激活这些受体,从而导致各种生理效应 。 分子靶标包括 CB1 和 CB2 受体,涉及的通路与内源性大麻素系统有关 .

安全和危害

生化分析

Biochemical Properties

JWH 250 N-(4-hydroxypentyl) metabolite plays a significant role in biochemical reactions, particularly in the context of cannabinoid receptor activation. This metabolite interacts with CB1 and CB2 receptors, which are part of the endocannabinoid system . The interaction with these receptors influences various physiological processes, including pain sensation, mood regulation, and immune response. Additionally, JWH 250 N-(4-hydroxypentyl) metabolite is involved in the modulation of enzyme activity, particularly cytochrome P450 enzymes, which are responsible for its formation and further metabolism .

Cellular Effects

JWH 250 N-(4-hydroxypentyl) metabolite exerts various effects on different cell types and cellular processes. In neuronal cells, it influences cell signaling pathways by activating CB1 receptors, leading to altered neurotransmitter release and synaptic plasticity . In immune cells, the activation of CB2 receptors by JWH 250 N-(4-hydroxypentyl) metabolite modulates cytokine production and immune cell migration . Furthermore, this metabolite affects gene expression and cellular metabolism by interacting with nuclear receptors and transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of JWH 250 N-(4-hydroxypentyl) metabolite involves binding to cannabinoid receptors, particularly CB1 and CB2 . Upon binding, it activates G-protein coupled receptor signaling pathways, leading to the inhibition of adenylate cyclase and the reduction of cyclic AMP levels . This results in the modulation of ion channels and neurotransmitter release. Additionally, JWH 250 N-(4-hydroxypentyl) metabolite can inhibit or activate various enzymes, such as cytochrome P450 enzymes, which play a role in its metabolism and further biotransformation . Changes in gene expression are also observed, as the metabolite interacts with nuclear receptors and transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of JWH 250 N-(4-hydroxypentyl) metabolite change over time. The stability and degradation of this metabolite are influenced by factors such as temperature, pH, and the presence of other biomolecules . Long-term studies have shown that prolonged exposure to JWH 250 N-(4-hydroxypentyl) metabolite can lead to alterations in cellular function, including changes in cell viability, proliferation, and differentiation . These effects are observed in both in vitro and in vivo studies, highlighting the importance of understanding the temporal dynamics of this metabolite .

Dosage Effects in Animal Models

The effects of JWH 250 N-(4-hydroxypentyl) metabolite vary with different dosages in animal models. At low doses, the metabolite primarily activates cannabinoid receptors, leading to mild physiological effects such as analgesia and sedation . At higher doses, more pronounced effects are observed, including alterations in motor coordination, cognitive function, and immune response . Toxic or adverse effects, such as hepatotoxicity and neurotoxicity, have been reported at high doses, indicating the need for careful dosage considerations in research and clinical applications .

Metabolic Pathways

JWH 250 N-(4-hydroxypentyl) metabolite is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the hydroxylation of JWH 250, leading to the formation of the N-(4-hydroxypentyl) metabolite . Further metabolism of this metabolite involves conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and facilitate its excretion . The interactions with these enzymes and cofactors play a crucial role in determining the metabolic fate and pharmacokinetics of JWH 250 N-(4-hydroxypentyl) metabolite .

Transport and Distribution

The transport and distribution of JWH 250 N-(4-hydroxypentyl) metabolite within cells and tissues are mediated by various transporters and binding proteins . This metabolite can cross cell membranes through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cells, it can bind to intracellular proteins and organelles, influencing its localization and accumulation . The distribution of JWH 250 N-(4-hydroxypentyl) metabolite in different tissues is also influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters .

Subcellular Localization

JWH 250 N-(4-hydroxypentyl) metabolite exhibits specific subcellular localization, which affects its activity and function . This metabolite can be targeted to specific cellular compartments, such as the endoplasmic reticulum, mitochondria, or nucleus, through targeting signals or post-translational modifications . The localization of JWH 250 N-(4-hydroxypentyl) metabolite in these compartments can influence its interactions with other biomolecules and its overall biological effects . Understanding the subcellular localization of this metabolite is essential for elucidating its mechanism of action and potential therapeutic applications .

准备方法

JWH 250 N-(4-羟基戊基) 代谢物的合成涉及多步合成路线。该过程始于吲哚氮的酰化,然后进行 N-烷基化。 合成方案包括以下步骤 :

吲哚氮的酰化: 使用合适的酰氯(例如 2’-甲氧基苯乙酰氯)酰化吲哚氮。

N-烷基化: 然后,在碱(例如碳酸钾)存在下,用 4-溴戊醇对酰化的吲哚进行 N-烷基化。

羟基化: 所得化合物进行羟基化,在 ω-1 位置引入羟基。

化学反应分析

JWH 250 N-(4-羟基戊基) 代谢物会经历各种化学反应,包括:

氧化: 羟基可以被氧化形成酮或羧酸衍生物。

还原: 酮或羧酸衍生物可以被还原回羟基。

这些反应中常用的试剂和条件包括高锰酸钾等氧化剂,硼氢化钠等还原剂,以及亚硫酰氯等取代试剂 。 从这些反应中形成的主要产物包括 JWH 250 N-(4-羟基戊基) 代谢物的酮、羧酸和取代衍生物 .

相似化合物的比较

JWH 250 N-(4-羟基戊基) 代谢物与其他合成大麻素代谢物类似,例如:

JWH 018 N-(5-羟基戊基) 代谢物: 该化合物是 JWH 018 的羟基化代谢物,具有相似的代谢途径.

AM-2201 N-(4-羟基戊基) 代谢物: 该代谢物来自 AM-2201,并表现出相似的化学性质和代谢途径.

JWH 073 N-(3-羟基丁基) 代谢物: 该化合物是 JWH 073 的羟基化代谢物,用于类似的法医和药理学研究.

JWH 250 N-(4-羟基戊基) 代谢物的独特之处在于其特定的结构以及 2’-甲氧基苯乙酰基的存在,这使其与其他合成大麻素代谢物有所区别 .

属性

IUPAC Name |

1-[1-(4-hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3/c1-16(24)8-7-13-23-15-19(18-10-4-5-11-20(18)23)21(25)14-17-9-3-6-12-22(17)26-2/h3-6,9-12,15-16,24H,7-8,13-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMXLLEJMDHWZNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017768 |

Source

|

| Record name | JWH-250 N-(4-hydroxypentyl) metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427521-38-7 |

Source

|

| Record name | JWH-250 N-(4-hydroxypentyl) metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Myristic acid, [1-14C]](/img/structure/B579962.png)

![Ethanedioic acid, 1-(ethoxycarbonyl)-2-[(1-oxobutyl)amino]-1-propenylethyl ester](/img/structure/B579965.png)

![2,7-Dioctyl-[1]benzothiolo[3,2-b][1]benzothiole](/img/structure/B579967.png)

![2,5-Piperazinedione,3-[(aminooxy)methyl]-6-methyl-,(3R-cis)-(9CI)](/img/no-structure.png)

![1,2-Benzenedicarboxamide, N1,N2-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B579972.png)

![3-Methyl-2-[(E)-(4-methylphenyl)diazenyl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B579975.png)

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B579977.png)